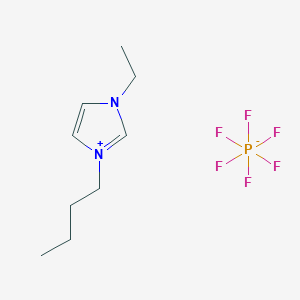

1-butyl-3-ethylimidazolium Hexafluorophosphate

Description

Properties

IUPAC Name |

1-butyl-3-ethylimidazol-1-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.F6P/c1-3-5-6-11-8-7-10(4-2)9-11;1-7(2,3,4,5)6/h7-9H,3-6H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDGTOOJVGSPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CN(C=C1)CC.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F6N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Physicochemical Profiling and Advanced Applications of 1-Butyl-3-ethylimidazolium Hexafluorophosphate ([BEIM][PF6])

As the demand for volatile organic compound (VOC) replacements intensifies, Room Temperature Ionic Liquids (RTILs) have emerged as highly tunable, non-volatile alternatives. Among these, 1-butyl-3-ethylimidazolium hexafluorophosphate (CAS 256647-89-9), commonly abbreviated as[BEIM][PF6], occupies a unique position. By combining an asymmetric dialkylimidazolium cation with a weakly-coordinating, fluorinated anion, [BEIM][PF6] delivers a highly hydrophobic, thermally stable matrix ideal for demanding applications in gas separation and biphasic catalysis.

This technical guide dissects the causality behind the physicochemical behavior of[BEIM][PF6], providing drug development professionals and materials scientists with field-proven insights and self-validating protocols for its implementation.

Physicochemical Causality and Data Presentation

The macroscopic properties of [BEIM][PF6] are dictated by the microscopic interactions between its constituent ions. The asymmetry of the 1-butyl-3-ethylimidazolium cation disrupts crystal lattice packing, effectively depressing the melting point below room temperature. Simultaneously, the bulky, charge-diffuse hexafluorophosphate ([PF6]⁻) anion minimizes interionic Coulombic attraction, which lowers the overall viscosity compared to halide-based ILs and imparts profound hydrophobicity [1].

Quantitative Data Summary

| Property | Value / Characteristic | Mechanistic Causality |

| Chemical Formula | C₉H₁₇F₆N₂P | Defines the asymmetric cation and fluorinated anion pairing. |

| Molecular Weight | 298.21 g/mol | Bulkiness contributes to low vapor pressure and high boiling point. |

| Melting Point | < Room Temperature | Cationic asymmetry prevents efficient crystalline lattice formation. |

| Water Miscibility | Immiscible (Hydrophobic) | [PF6]⁻ is a weakly-coordinating anion that resists aqueous solvation. |

| Thermal Stability | High (Decomposes > 250°C) | Strong covalent bonds within the imidazolium ring and [PF6]⁻ complex. |

| Chemical Stability | Moisture Sensitive | [PF6]⁻ undergoes slow hydrolysis in the presence of bulk water. |

Core Application: CO₂ Capture and Gas Separation

The Mechanistic Basis of Gas Solubility

[BEIM][PF6] exhibits exceptional CO₂ solubility. The underlying causality relies on two factors: free volume and fluorophilic interactions . The steric hindrance of the butyl and ethyl chains creates interstitial voids (free volume) within the liquid matrix, allowing CO₂ molecules to diffuse and occupy these spaces without significant thermodynamic penalty. Furthermore, the fluorine atoms on the [PF6]⁻ anion act as Lewis bases, engaging in favorable quadrupole-dipole interactions with the Lewis-acidic carbon atom of CO₂ [2].

Experimental and computational workflow for measuring CO₂ solubility in [BEIM][PF6].

Protocol 1: High-Pressure CO₂ Solubility Measurement

To ensure scientific integrity, this protocol utilizes a self-validating thermodynamic loop, ensuring that moisture—which drastically alters free volume and viscosity—is eliminated prior to measurement.

-

Matrix Degassing & Validation: Place 50 mL of [BEIM][PF6] in a vacuum oven at 303.2 K (< 1 mbar) for 24 hours to remove dissolved gases and moisture. Self-Validation Step: Perform Karl Fischer titration; proceed only if H₂O content is < 100 ppm.

-

System Loading: Transfer the degassed IL into a high-pressure, variable-volume view cell equipped with a sapphire window and an internal magnetic stirrer.

-

Thermal Equilibration: Submerge the view cell in a thermostatic bath. Set the temperature between 313.2 K and 373.2 K (± 0.1 K accuracy). Allow 2 hours for thermal stabilization.

-

Isothermal CO₂ Injection: Inject high-purity CO₂ (99.999%) into the cell using a syringe pump. Monitor the pressure drop as CO₂ dissolves into the IL phase.

-

Equilibrium Verification: Agitate the mixture until the system pressure remains constant for at least 30 minutes, indicating thermodynamic phase equilibrium.

-

Data Correlation: Calculate the mole fraction of dissolved CO₂ and correlate the experimental data using the Peng-Robinson Equation of State (PR-EOS) with the van der Waals one-fluid mixing rule [2].

Core Application: Liquid-Liquid Metal Ion Extraction

The Mechanistic Basis of Biphasic Extraction

Because[BEIM][PF6] is immiscible with water, it serves as an excellent organic phase for liquid-liquid extraction (LLE). When a chelating agent like dithizone is introduced, it forms a neutral or lipophilic complex with heavy metal ions (e.g., Ag⁺, Pb²⁺, Hg²⁺). The weakly-coordinating nature of the [PF6]⁻ anion facilitates the partitioning of these bulky, hydrophobic metal-chelate complexes out of the aqueous phase and into the IL phase, driven by favorable solvation energies [3].

Workflow for biphasic liquid-liquid metal ion extraction using [BEIM][PF6].

Protocol 2: Dithizone-Mediated Heavy Metal Extraction

This protocol relies on mass-balance validation to ensure accurate quantification of extraction efficiency.

-

Aqueous Phase Preparation: Prepare a 10 mL aqueous solution containing a known concentration of the target metal ion (e.g., 30 ppm Ag⁺). Adjust the pH to 1.0 using dilute HNO₃ to optimize dithizone chelation kinetics.

-

IL Phase Preparation: Dissolve dithizone (0.1 mM) directly into 10 mL of[BEIM][PF6]. Note: Dithizone exhibits high solubility in the aromatic imidazolium matrix.

-

Biphasic Equilibration: Combine the aqueous and IL phases in a 50 mL centrifuge tube. Vortex vigorously for 15 minutes at 298 K to maximize the interfacial surface area and drive mass transfer.

-

Phase Separation: Centrifuge the emulsion at 4000 rpm for 10 minutes to achieve complete phase disengagement. The denser [BEIM][PF6] phase will settle at the bottom.

-

Analytical Quantification: Carefully aspirate the upper aqueous layer. Analyze the residual metal concentration in the aqueous phase using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Self-Validation (Mass Balance): Calculate the extraction efficiency (

). Perform a back-extraction (stripping) using a strong acid to recover the metal from the IL phase, ensuring the mass balance closes within ±2%.

Ecotoxicity and Hydrolytic Stability

While[BEIM][PF6] is non-volatile, it is not entirely inert in the environment. Scientists must account for two critical degradation and toxicity pathways:

1. Hydrolytic Degradation of [PF6]⁻: In the presence of bulk water or high humidity, the hexafluorophosphate anion is thermodynamically unstable. It undergoes slow, irreversible hydrolysis to yield phosphoryl fluorides (POF₄⁻, PO₂F₂⁻), ultimately degrading into phosphate (PO₄³⁻) and highly corrosive hydrofluoric acid (HF). This causality dictates that [BEIM][PF6] must be stored in anhydrous conditions and is unsuitable for high-temperature aqueous reflux reactions.

Mechanistic degradation pathway of the hexafluorophosphate anion in aqueous environments.

2. Ecotoxicity (Vibrio fischeri): The toxicity of imidazolium-based ILs is heavily dependent on the alkyl chain length. Quantitative Structure-Activity Relationship (QSAR) models utilizing the bioluminescent bacterium Vibrio fischeri demonstrate that lipophilicity drives toxicity. The butyl and ethyl chains of [BEIM][PF6] allow the cation to intercalate into and disrupt phospholipid bilayers, leading to moderate aquatic toxicity [4]. Consequently, closed-loop recycling systems (as demonstrated in Protocol 2) are mandatory for industrial scale-up.

References

-

Yim, J.-H., Seo, W.-W., Oh, J. J., & Lim, J. S. (2023). CO₂-Capturing Capacity of [BEIM]-Cation-Based Ionic Liquids ([BEIM][Tf₂N], [BEIM][BF₄], and [BEIM][PF₆]). Journal of Chemical & Engineering Data, 68(8), 1953-1962. Retrieved from[Link] [2]

-

Domańska, U., Rękawek, A., & Marciniak, A. (2009). Extraction of Metal Ions from Aqueous Solutions Using Imidazolium Based Ionic Liquids. Journal of Solution Chemistry, 38, 739–751. Retrieved from[Link] [3]

-

Montalbán, M. G., et al. (2015). Assessing chemical toxicity of ionic liquids on Vibrio fischeri: Correlation with structure and composition. (ResearchGate Aggregated Data on IL Toxicity). Retrieved from[Link][4]

BEIM PF6 ionic liquid physical properties and density data

Technical Whitepaper: Physicochemical Profiling of [BEIM][PF6] for Pharmaceutical Applications

Executive Summary This technical guide provides a comprehensive physicochemical analysis of 1-Butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF6]) , a hydrophobic room-temperature ionic liquid (RTIL). Distinct from its widely used methyl-analog [BMIM][PF6], the ethyl-substituted [BEIM][PF6] offers unique solvation thermodynamics and lipophilicity profiles critical for specialized drug delivery systems, liquid-liquid extraction (LLE) of active pharmaceutical ingredients (APIs), and electrochemical stabilization. This document details its molecular architecture, synthesis protocols, and density-temperature relationships to support precision process engineering.

Molecular Architecture & Identity

[BEIM][PF6] is an imidazolium-based ionic liquid characterized by a C4 (butyl) and C2 (ethyl) substitution pattern on the nitrogen atoms of the imidazole ring. This asymmetry, combined with the bulky, non-coordinating hexafluorophosphate anion (

| Property | Specification |

| IUPAC Name | 1-Butyl-3-ethylimidazolium hexafluorophosphate |

| Common Abbreviation | [BEIM][PF6] or [C4C2im][PF6] |

| CAS Number | 256647-89-9 |

| Molecular Formula | |

| Molecular Weight | 298.20 g/mol |

| Cation Structure | Asymmetric Imidazolium ( |

| Anion Structure | Octahedral Hexafluorophosphate ( |

Thermophysical Characterization

Understanding the density (

Density & Volumetric Data

The density of [BEIM][PF6] is approximately 1.380 g/cm³ at 298.15 K (25°C) . It follows a linear decrease with increasing temperature, described by the equation:

Where

Table 1: Comparative Density Profile (298.15 K)

| Ionic Liquid | Alkyl Chain (R1, R3) | Density ( | Molar Volume ( |

| [BEIM][PF6] | Butyl (C4), Ethyl (C2) | 1.380 | 216.1 |

| [BMIM][PF6] | Butyl (C4), Methyl (C1) | 1.370 | 207.4 |

| [EMIM][PF6] | Ethyl (C2), Methyl (C1) | 1.480 | 175.2 |

Note: The substitution of a methyl group (in BMIM) with an ethyl group (in BEIM) increases the molar volume and slightly alters packing efficiency, resulting in a density comparable to, but distinct from, the methyl analog.

Solubility & Phase Behavior

-

Hydrophobicity: [BEIM][PF6] is immiscible with water, forming a biphasic system useful for extraction.

-

UCST Behavior: It exhibits Upper Critical Solution Temperature (UCST) behavior with water and certain alcohols, meaning miscibility increases sharply above a specific thermal threshold.

-

Solvent Compatibility: Highly soluble in dichloromethane (DCM), acetone, and acetonitrile; insoluble in hexane and diethyl ether.

Experimental Protocols

Synthesis Workflow: Quaternization & Metathesis

The synthesis of [BEIM][PF6] is a two-step process: (1) Formation of the halide precursor ([BEIM][Br]) via quaternization, and (2) Anion exchange (metathesis) to introduce the

Step-by-Step Methodology:

-

Quaternization (Precursor Synthesis):

-

Reagents: 1-Ethylimidazole (1.0 eq), 1-Bromobutane (1.1 eq).

-

Procedure: Charge a round-bottom flask with 1-ethylimidazole under nitrogen atmosphere. Add 1-bromobutane dropwise at 0°C to prevent thermal runaway.

-

Reaction: Heat to 70°C with vigorous stirring for 24-48 hours.

-

Purification: Wash the resulting viscous liquid with ethyl acetate (3x) to remove unreacted starting materials. Dry under high vacuum to obtain [BEIM][Br].

-

-

Metathesis (Anion Exchange):

-

Reagents: [BEIM][Br] (1.0 eq), Potassium Hexafluorophosphate (

) (1.05 eq). -

Procedure: Dissolve [BEIM][Br] in distilled water. Add an aqueous solution of

. A hydrophobic phase ([BEIM][PF6]) will separate immediately. -

Purification: Decant the aqueous layer. Wash the IL phase with distilled water multiple times until the wash water shows no precipitation with

(indicating removal of bromide ions). -

Drying: Dry the purified [BEIM][PF6] under vacuum (0.1 mbar) at 60°C for 12 hours to remove trace water.

-

Visualization: Synthesis Pathway

Caption: Figure 1. Two-step synthesis pathway for [BEIM][PF6] involving quaternization of 1-ethylimidazole followed by anion metathesis.

Protocol: Density Measurement (Dilatometry)

Precise density determination is critical for calculating molar concentrations in catalytic applications.

-

Calibration: Calibrate a vibrating-tube densimeter (e.g., Anton Paar DMA series) using degassed water and dry air at 298.15 K.

-

Sample Prep: Degas the [BEIM][PF6] sample under vacuum for 1 hour to remove dissolved microbubbles.

-

Injection: Inject ~2 mL of sample into the oscillating U-tube, ensuring no bubbles are trapped.

-

Equilibration: Allow the system to equilibrate at the target temperature (e.g., 298.15 K) until the period of oscillation stabilizes (

). -

Measurement: Record density (

). Repeat at intervals of 5 K (298.15 to 353.15 K).

Visualization: Property Characterization Workflow

Caption: Figure 2. Standardized workflow for high-precision density measurement using oscillating U-tube densimetry.

References

-

Domańska, U., & Królikowski, M. (2012). Phase equilibria and physicochemical properties of binary systems containing {1-butyl-3-ethylimidazolium hexafluorophosphate + water or + 1-octanol}. Journal of Chemical & Engineering Data.

-

ThermoML Archive. (2025). Experimental data for 1-butyl-3-ethylimidazolium hexafluorophosphate (CAS 256647-89-9). NIST/TRC.

-

Marsh, K. N., et al. (2009). Room temperature ionic liquids and their mixtures—a review. Fluid Phase Equilibria.

-

Santa Cruz Biotechnology. (2024). 1-Butyl-3-methylimidazolium hexafluorophosphate (Reference for Analog Comparison).

Technical Whitepaper: Molecular Architecture, Synthesis, and Application of 1-Butyl-3-Ethylimidazolium Hexafluorophosphate ([BEIm][PF6])

As application scientists and process chemists, we do not merely select solvents; we engineer solvation environments. The transition from conventional volatile organic compounds (VOCs) to ionic liquids (ILs) represents a paradigm shift in drug development and green chemistry. Among these, 1-butyl-3-ethylimidazolium hexafluorophosphate ([BEIm][PF6]) stands out as a highly tunable, hydrophobic ionic liquid.

This guide provides an in-depth technical analysis of [BEIm][PF6], detailing its molecular weight, chemical structure, self-validating synthesis protocols, and its application in biphasic extraction workflows.

Molecular Architecture and Physicochemical Profiling

The physicochemical behavior of an ionic liquid is dictated by the delicate balance of coulombic forces, hydrogen bonding, and Van der Waals interactions between its constituent ions.

Mechanistic Insights into Structure

The [BEIm] cation features an imidazolium core substituted with a butyl group at the N1 position and an ethyl group at the N3 position. The choice of an ethyl group over a conventional methyl group (as seen in [BMIM]) is a deliberate structural modification. The extended alkyl chain increases steric bulk and disrupts crystal lattice packing, which lowers the melting point and alters the viscosity [1]. Furthermore, the ethyl substitution increases the hydrophobicity of the cation.

When paired with the bulky, weakly coordinating hexafluorophosphate ([PF6]⁻) anion, the resulting IL becomes highly immiscible with water. The [PF6]⁻ anion lacks strong hydrogen-bond accepting capabilities, which prevents aqueous solvation and drives the formation of Aqueous Biphasic Systems (ABS) [2].

Quantitative Data Summary

The structural and physical parameters of [BEIm][PF6] are summarized below for comparative analysis in solvent selection workflows.

| Parameter | Value | Mechanistic Implication |

| Chemical Name | 1-Butyl-3-ethylimidazolium hexafluorophosphate | Defines the asymmetric cation and fluorinated anion pairing. |

| CAS Number | 256647-89-9 | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C₉H₁₇F₆N₂P | Indicates high fluorine content, driving hydrophobicity. |

| Molecular Weight | 298.21 g/mol | High MW contributes to low vapor pressure and non-volatility. |

| Physical State | Liquid (< RT melting point) | Asymmetric cation prevents solid lattice formation at 25°C. |

| Phase Behavior | Immiscible with water | Enables liquid-liquid extraction (LLE) from aqueous streams. |

Synthesis and Self-Validating Quality Control Workflows

The synthesis of [BEIm][PF6] involves a two-step process: quaternization followed by anion metathesis. In our laboratories, we mandate that every protocol must be a self-validating system . This means the workflow relies on empirical feedback loops rather than arbitrary time limits to ensure absolute purity. Halide impurities drastically alter the density, viscosity, and phase behavior of ILs, making rigorous quality control (QC) non-negotiable.

Step-by-Step Synthesis Methodology

Step 1: Quaternization (Alkylation)

-

Charge a round-bottom flask with equimolar amounts of 1-ethylimidazole and 1-bromobutane.

-

Reflux the mixture at 70°C under an inert nitrogen atmosphere for 24–48 hours with vigorous stirring.

-

Causality: The nitrogen atmosphere prevents oxidative degradation of the amine. The reaction yields the intermediate 1-butyl-3-ethylimidazolium bromide ([BEIm][Br]).

Step 2: Anion Exchange (Metathesis)

-

Dissolve the crude [BEIm][Br] in deionized water.

-

Slowly add an equimolar aqueous solution of potassium hexafluorophosphate (KPF₆) dropwise at room temperature.

-

Causality: As the metathesis occurs, the hydrophobic[BEIm][PF6] product separates from the aqueous phase as a dense, immiscible bottom layer, driving the equilibrium forward.

Step 3: Purification and Self-Validating QC

-

Isolate the heavy [BEIm][PF6] phase using a separatory funnel.

-

Wash the IL phase repeatedly with aliquots of ultra-pure water.

-

Self-Validation Loop (Halides): Test the discarded wash water with a 0.1 M AgNO₃ solution. Causality: Halides act as hydrogen bond acceptors, artificially increasing the hydrophilicity of the IL. Washing must continue until no AgBr precipitate forms, visually validating that halide content is < 3 ppm [3].

-

Self-Validation Loop (Moisture): Dry the purified IL under high vacuum at 60°C. Causality: The [PF6]⁻ anion can slowly hydrolyze into HF and PO₄³⁻ in the presence of water at elevated temperatures. Vacuum drying is validated by Karl Fischer titration, ensuring residual moisture is strictly < 100 ppm before use.

Fig 1: Step-by-step synthesis and self-validating quality control workflow for [BEIm][PF6].

Phase Behavior and Applications in Drug Development

In pharmaceutical manufacturing, the isolation of Active Pharmaceutical Ingredients (APIs) often requires massive volumes of volatile organic solvents. [BEIm][PF6] offers a sustainable alternative through Liquid-Liquid Equilibria (LLE) systems.

Research demonstrates that the mutual solubility of [BEIm][PF6] with water and organic solvents like 1-octanol exhibits an Upper Critical Solution Temperature (UCST) [2]. Because the ethyl substituent on the cation increases mutual solubility with non-polar solvents while the [PF6]⁻ anion rejects water,[BEIm][PF6] is uniquely engineered to extract non-polar or weakly polar drug intermediates directly from aqueous reaction mixtures.

Step-by-Step Liquid-Liquid Extraction (LLE) Protocol

-

Phase Loading: Combine equal volumes of the aqueous reaction mixture (containing the target API and hydrophilic impurities) and [BEIm][PF6] in a sealed centrifuge tube.

-

Vortex Mixing: Agitate vigorously for 5 minutes. Causality: ILs possess higher viscosities than standard VOCs. High-shear vortexing maximizes the interfacial surface area, overcoming mass transfer limitations to ensure rapid partitioning of the API into the IL phase.

-

Thermostatic Equilibration: Place the mixture in a thermostatic water bath at 25°C for 2 hours. Causality: Because [BEIm][PF6] LLE behavior is governed by a UCST, temperature fluctuations directly alter partition coefficients. Strict thermal control ensures reproducible thermodynamic states.

-

Phase Separation (Centrifugation): Centrifuge at 4000 rpm for 10 minutes. Causality: Centrifugation breaks any micro-emulsions formed during vortexing. The density difference between the heavier fluorinated IL and the lighter aqueous phase yields a sharp, easily separable phase boundary.

-

Recovery: Decant the depleted aqueous phase. The enriched [BEIm][PF6] phase can now be subjected to back-extraction or supercritical CO₂ stripping to recover the pure API.

Fig 2: Liquid-liquid extraction pathway utilizing [BEIm][PF6] for API partitioning.

References

-

Domańska, U., Rękawek, A., & Marciniak, A. (2008). "Solubility of 1-Alkyl-3-ethylimidazolium-Based Ionic Liquids in Water and 1-Octanol". Journal of Chemical & Engineering Data, 53(5), 1126-1132. Available at:[Link]

-

Dimitrijević, A., Trtić-Petrović, T., Vraneš, M., Papović, S., & Tot, A. (2016). "Liquid–Liquid Equilibria in Aqueous 1-Alkyl-3-methylimidazolium- and 1-Butyl-3-ethylimidazolium-Based Ionic Liquids". Journal of Chemical & Engineering Data, 61(1), 224-232. Available at:[Link]

Hydrophobicity and water solubility of BEIM hexafluorophosphate

Title: Engineering Phase Boundaries: Hydrophobicity and Water Solubility of [BEIM][PF6]

Executive Summary

In the landscape of room-temperature ionic liquids (RTILs), 1-butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF6]) occupies a critical niche for biphasic chemical engineering. As a 1[1], it enables highly selective liquid-liquid extractions, catalyst recovery, and gas separation workflows. This technical guide dissects the molecular mechanics governing its hydrophobicity and provides field-proven, self-validating methodologies for quantifying its phase behavior.

Molecular Mechanics of Hydrophobicity

The immiscibility of [BEIM][PF6] with water is not absolute; it is a thermodynamic equilibrium dictated by the structural synergy of its constituent ions:

-

The [PF6]⁻ Anion: Hexafluorophosphate is a weakly coordinating anion. Its octahedral geometry and the high electronegativity of its six fluorine atoms effectively delocalize the negative charge. This charge dispersion minimizes the anion's ability to act as a hydrogen-bond acceptor, drastically reducing its hydration energy compared to halides or tetrafluoroborate ([BF4]⁻)[2].

-

The [BEIM]⁺ Cation: While the ubiquitous 1-butyl-3-methylimidazolium ([BMIM]⁺) cation is widely studied, the substitution of the methyl group for an ethyl group in [BEIM]⁺ introduces additional steric bulk and lipophilicity. This extended alkyl chain disrupts water structuring (hydrophobic hydration) more severely, further depressing the2[2].

Quantitative Phase Behavior and Solubility[BEIM][PF6] and water form a biphasic system that exhibits Upper Critical Solution Temperature (UCST) behavior, meaning mutual solubility increases with temperature until a critical homogeneous phase is reached[2].

| Property / Parameter | Value / Characteristic | Source |

| Chemical Formula | C9H17F6N2P | 1[1] |

| CAS Number | 256647-89-9 | 1[1] |

| Phase Behavior (with H₂O) | Biphasic, UCST profile | 2[2] |

| Ag⁺ Extraction Efficiency | 98.6% (pH 1, with dithizone) | 3[3] |

Experimental Methodology: Self-Validating LLE Determination

To accurately model biphasic reactions, the exact Liquid-Liquid Equilibrium (LLE) must be quantified. The following protocol is designed as a self-validating system to eliminate false positives caused by microemulsions or atmospheric moisture.

Step 1: Rigorous Dehydration

-

Action: Dry [BEIM][PF6] under high vacuum (< 1 Pa) at 343 K for 48 hours. Validate the initial state via Karl Fischer titration (target: < 100 ppm H₂O).

-

Causality: [PF6]⁻ anions can slowly hydrolyze in the presence of excess water at elevated temperatures, forming HF and altering the thermodynamic landscape[1]. Vacuum drying below the hydrolysis activation threshold ensures the IL remains pristine.

Step 2: Isothermal Equilibration

-

Action: Combine equal masses of [BEIM][PF6] and ultrapure water in a jacketed glass vessel. Stir at 500 rpm for 24 hours at 298.15 K (± 0.05 K).

-

Causality: High-shear stirring overcomes the mass transfer resistance at the hydrophobic interface, ensuring the system reaches true thermodynamic equilibrium rather than a kinetic plateau.

Step 3: Thermostatted Phase Separation

-

Action: Transfer the emulsion to a centrifuge and spin at 3000 rpm for 30 minutes. The centrifuge rotor must be thermostatted to exactly 298.15 K.

-

Causality: Temperature fluctuations during separation will immediately shift the UCST equilibrium, causing secondary nucleation of water droplets in the IL phase or vice versa. Centrifugation is mandatory to break stable microemulsions that would otherwise artificially inflate solubility readings.

Step 4: Orthogonal Analysis & Self-Validation

-

Action:

-

Sample the lower organic phase via syringe and analyze water content using coulometric Karl Fischer titration.

-

Sample the upper aqueous phase and quantify [BEIM][PF6] concentration using UV-Vis spectroscopy (imidazolium absorption at ~211 nm).

-

-

Self-Validation Check: Calculate the total mass balance. The sum of water and IL across both phases must equal the initial gravimetric inputs within a ±2% tolerance. A deviation >2% indicates volatile loss or incomplete phase separation, rendering the data invalid.

Workflow Visualization

Caption: Workflow for the self-validating determination of [BEIM][PF6] liquid-liquid phase equilibria.

Application Insights: Biphasic Extraction

The low water solubility of [BEIM][PF6] makes it an exceptional solvent for the3[3]. For instance, when utilizing dithizone as a chelator at pH 1,[BEIM][PF6] achieves a 98.6% extraction efficiency for Ag⁺[3]. The ethyl substitution on the cation slightly increases the hydrophobicity compared to standard methyl derivatives, which minimizes the partition of the ionic liquid into the aqueous waste stream—a critical parameter for both process economics and environmental compliance.

References

-

RoCo Global. "1-Butyl-3-ethylimidazolium hexafluorophosphate, >98%". 1

-

Journal of Chemical & Engineering Data (ACS Publications). "Solubility of 1-Alkyl-3-ethylimidazolium-Based Ionic Liquids in Water and 1-Octanol". 2

-

Journal of Solution Chemistry (ResearchGate). "Extraction of Metal Ions from Aqueous Solutions Using Imidazolium Based Ionic Liquids". 3

Sources

Thermal Characterization of [C4C2Im][PF6]: Melting Point and Stability Analysis

Executive Summary

This technical guide provides a comprehensive analysis of the thermal properties of 1-butyl-3-ethylimidazolium hexafluorophosphate ([C4C2Im][PF6]), also frequently denoted as [BEIM][PF6]. As a hydrophobic Room Temperature Ionic Liquid (RTIL), [C4C2Im][PF6] is critical in drug development for solvent-mediated synthesis and biphasic extractions. This document details its phase transition behavior, thermal stability limits, and the experimental protocols required for validation.

Chemical Identity & Structural Context

Unlike the ubiquitous [BMIM][PF6] (1-butyl-3-methylimidazolium), the [C4C2Im][PF6] variant substitutes the methyl group at the N3 position with an ethyl group. This slight steric modification influences crystal packing efficiency, thereby altering the melting point and viscosity while retaining the high thermal stability characteristic of the hexafluorophosphate anion.

| Property | Detail |

| IUPAC Name | 1-butyl-3-ethylimidazolium hexafluorophosphate |

| Common Abbreviations | [C4C2Im][PF6], [BEIM][PF6] |

| CAS Number | 256647-89-9 |

| Molecular Formula | C |

| Cation | 1-butyl-3-ethylimidazolium ([C4C2Im] |

| Anion | Hexafluorophosphate ([PF6] |

Thermal Properties Analysis

Melting Point (Tm) and Phase Behavior

[C4C2Im][PF6] is a liquid at room temperature. Differential Scanning Calorimetry (DSC) data indicates a melting point significantly lower than its methyl analog, driven by the increased asymmetry of the cation which frustrates crystallization.

-

Melting Point (

): -8 °C -

Glass Transition (

): Typically observed between -70 °C and -80 °C depending on cooling rate and purity. -

Phase State: Viscous liquid at 25 °C.

Mechanistic Insight: The ethyl substitution disrupts the efficient

Thermal Stability and Decomposition

The thermal stability of [C4C2Im][PF6] is governed primarily by the nucleophilicity of the anion and the acidity of the C2-proton on the imidazolium ring.

-

Decomposition Onset (

): ~350 °C – 400 °C (under -

Long-term Stability Limit: < 200 °C

-

Decomposition Pathway:

-

Reverse Menshutkin Reaction: Nucleophilic attack of the anion on the alkyl group, leading to dealkylation (formation of alkyl fluorides and neutral imidazoles).

-

Hofmann Elimination: At extreme temperatures, elimination of the alkyl chain.

-

Critical Note: While TGA scans show stability up to 350 °C, isothermal exposure at 250 °C for extended periods can lead to discoloration and slow mass loss. For pharmaceutical applications, maintain process temperatures below 150 °C to ensure zero degradation product formation.

Experimental Methodologies

To validate these properties in-house, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC) Protocol

This workflow ensures the separation of kinetic events (glass transition) from thermodynamic events (melting).

Figure 1: DSC thermal cycle for accurate determination of glass transition and melting points.

Protocol Steps:

-

Drying: Pre-dry the IL under vacuum (0.1 Pa) at 60 °C for 24 hours. Water acts as a plasticizer, artificially lowering

and -

Pan Selection: Use hermetically sealed aluminum pans to prevent atmospheric moisture absorption during the run.

-

Cycle:

-

Cool to -120 °C at 10 K/min.

-

Heat to 100 °C at 10 K/min.

-

Validation: Run a second cycle. The first cycle often contains "thermal memory" or volatile impurities. The second heating trace provides the thermodynamic

.

-

Thermogravimetric Analysis (TGA) Protocol

TGA is used to define the upper processing limit.[1]

Figure 2: TGA workflow for determining thermal stability limits.

Analysis:

- : The intersection of the baseline mass and the tangent of the mass loss curve.

- : The temperature at which 5% mass loss occurs. This is often a more practical limit for solvent applications.

Comparative Data Summary

The following table contrasts [C4C2Im][PF6] with common analogs to aid in solvent selection.

| Ionic Liquid | Cation Structure | Melting Point ( | Stability ( | Key Application |

| [C4C2Im][PF6] | Butyl-Ethyl | -8 °C | ~380 °C | Low-temp extraction, biphasic catalysis |

| [BMIM][PF6] | Butyl-Methyl | ~10 °C | ~380 °C | General synthesis (Standard) |

| [EMIM][PF6] | Ethyl-Methyl | ~60 °C | ~400 °C | High-temp electrolyte |

Interpretation for Drug Development: For processes requiring a liquid phase at sub-ambient temperatures (e.g., preserving labile biomolecules), [C4C2Im][PF6] is the superior choice over [BMIM][PF6] due to its lower melting point (-8 °C vs 10 °C), preventing unexpected solidification in chilled reactors.

References

-

Physicochemical Properties of Imidazolium Ionic Liquids Source: MDPI / Int. J. Mol. Sci. Data: Confirms melting point of [BEIM][PF6] at -8 °C. URL:[Link]

-

Extraction of Metal Ions Using Imidazolium Based Ionic Liquids Source: Journal of Solution Chemistry (via ResearchGate) Data: Validates use of [BEIM][PF6] in extraction and compares stability with [BMIM][PF6]. URL:[Link]

-

Thermal Stability of Dialkylimidazolium Ionic Liquids Source: White Rose Research Online / Chem. Commun. Data: Mechanistic insight into decomposition pathways of PF6 salts. URL:[Link]

Sources

Viscosity of 1-Butyl-3-methylimidazolium Hexafluorophosphate at Room Temperature: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the viscosity of the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) at room temperature. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental determination of viscosity, factors influencing this critical property, and the underlying scientific principles. While the focus is on [BMIM][PF6] due to the wealth of available data, the principles and methodologies discussed are broadly applicable to other imidazolium-based ionic liquids, including the closely related 1-butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF6]), for which specific experimental viscosity data is less prevalent in public literature.

Introduction: The Significance of Viscosity in Ionic Liquids

Viscosity, a measure of a fluid's resistance to flow, is a fundamental physicochemical property of ILs that profoundly impacts their utility. For instance, in applications involving mass transport, such as in electrochemical devices or as reaction media, lower viscosity is generally desirable to enhance diffusion rates and improve overall process efficiency. Conversely, in applications like lubrication, a higher viscosity may be advantageous. Therefore, a thorough understanding and precise measurement of the viscosity of ionic liquids are paramount for their effective application and the design of novel processes.

Viscosity of 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF6])

[BMIM][PF6] is one of the most extensively studied ionic liquids, characterized as a viscous, colorless, and hydrophobic liquid at room temperature.[3] Its viscosity is highly sensitive to temperature, a common trait among ionic liquids.

Reported Viscosity Values at and near Room Temperature

The following table summarizes experimentally determined viscosity values for [BMIM][PF6] at various temperatures around room temperature. It is crucial to note that slight variations in reported values can arise from differences in measurement techniques and the purity of the ionic liquid sample.

| Temperature (K) | Temperature (°C) | Viscosity (mPa·s or cP) | Reference |

| 298 | 25 | 310 | |

| 298.15 | 25.15 | 381 | [4][5] |

| 288.15 | 15 | Not specified, but measured | [6] |

| 313.15 | 40 | Not specified, but measured | [6] |

Experimental Determination of Viscosity: A Self-Validating Protocol

The accurate measurement of ionic liquid viscosity necessitates a meticulous experimental approach. Here, we outline a detailed, self-validating protocol for determining the viscosity of [BMIM][PF6] using a rolling-ball viscometer, a common instrument for such measurements.

Synthesis and Purification of [BMIM][PF6]

The quality of the ionic liquid sample is paramount for obtaining reliable viscosity data. The following is a well-established two-step synthesis for [BMIM][PF6]:

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 1-methylimidazole and 1-chlorobutane in a 1:1 molar ratio.

-

Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Purification: After the reaction is complete, the resulting [BMIM][Cl] is often a viscous liquid or a solid. It should be washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials. The product is then dried under vacuum to remove residual solvent.

Step 2: Anion Metathesis to [BMIM][PF6]

-

Reaction: Dissolve the purified [BMIM][Cl] in a suitable solvent, typically acetone or water. In a separate vessel, dissolve an equimolar amount of potassium hexafluorophosphate (KPF6) or another hexafluorophosphate salt in the same solvent.

-

Precipitation: Slowly add the KPF6 solution to the [BMIM][Cl] solution with vigorous stirring. A white precipitate of KCl will form, and the [BMIM][PF6] will remain in the solution or form a separate liquid phase if water is used as the solvent.

-

Separation and Washing: Separate the [BMIM][PF6] phase. Wash it repeatedly with deionized water to remove any remaining chloride and potassium ions. The absence of chloride can be confirmed by testing the wash water with a silver nitrate solution (no precipitate should form).

-

Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period to remove any residual water and solvent. The water content should be determined by Karl Fischer titration and should be as low as possible.

Viscosity Measurement Workflow

The following workflow details the steps for measuring the viscosity of the purified [BMIM][PF6] using a rolling-ball viscometer.

Caption: Experimental workflow for the determination of the dynamic viscosity of [BMIM][PF6].

Detailed Protocol:

-

Sample Preparation and Purity Verification:

-

Ensure the synthesized [BMIM][PF6] is of high purity. The presence of impurities, especially water and halide ions, can significantly affect the viscosity.[7]

-

Determine the water content of the ionic liquid using Karl Fischer titration. For accurate and reproducible results, the water content should be minimized, preferably to the parts-per-million (ppm) level.

-

If the water content is above the desired threshold, the ionic liquid should be further dried under high vacuum at an elevated temperature.

-

-

Instrument Calibration:

-

Calibrate the rolling-ball viscometer using standard calibration fluids of known viscosity that bracket the expected viscosity of the ionic liquid. This step is crucial for obtaining accurate absolute viscosity values.

-

-

Sample Loading and Temperature Control:

-

Carefully load the purified and dried [BMIM][PF6] into the viscometer's measuring tube, ensuring no air bubbles are trapped.

-

Place the measuring tube in a temperature-controlled bath set to the desired temperature (e.g., 298.15 K or 25 °C). Allow sufficient time for the sample to reach thermal equilibrium. Precise temperature control is critical as the viscosity of ionic liquids is highly temperature-dependent.

-

-

Measurement:

-

Incline the measuring tube to allow the ball to roll down.

-

Accurately measure the time it takes for the ball to travel a fixed distance within the tube.

-

Repeat the measurement several times (at least 3-5 times) to ensure reproducibility and calculate an average rolling time.

-

-

Calculation and Data Analysis:

-

Calculate the dynamic viscosity (η) using the following equation: η = K * (ρ_ball - ρ_liquid) * t where:

-

K is the viscometer constant determined during calibration.

-

ρ_ball is the density of the ball.

-

ρ_liquid is the density of the ionic liquid at the measurement temperature.

-

t is the average rolling time.

-

-

Report the average viscosity value along with the standard deviation to indicate the precision of the measurement.

-

Factors Influencing the Viscosity of [BMIM][PF6]

The viscosity of [BMIM][PF6] is not an intrinsic constant but is influenced by several external and internal factors. Understanding these factors is crucial for both experimental design and the practical application of this ionic liquid.

Temperature

As with most liquids, the viscosity of [BMIM][PF6] decreases significantly with increasing temperature.[6] This is because the increased thermal energy overcomes the intermolecular forces (van der Waals forces, hydrogen bonding, and electrostatic interactions) between the ions, allowing them to move more freely.

Water Content

The presence of even small amounts of water can lead to a substantial decrease in the viscosity of [BMIM][PF6]. Water molecules can disrupt the hydrogen bonding network and the overall ionic interactions within the liquid, thereby reducing its resistance to flow. This is a critical consideration for applications where the ionic liquid may be exposed to atmospheric moisture.

Purity (Halide and Other Impurities)

Impurities, particularly halide ions (e.g., chloride) leftover from the synthesis, can significantly impact the viscosity. These smaller, more coordinating anions can alter the intermolecular forces within the ionic liquid, often leading to a decrease in viscosity. Therefore, thorough purification is essential for obtaining consistent and reliable viscosity data.

Effect of Alkyl Chain Length (A Note on [BEIM][PF6])

Conclusion

This technical guide has provided a detailed examination of the viscosity of 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) at room temperature. The importance of this fundamental property, a robust protocol for its experimental determination, and the key factors that influence its value have been discussed. While direct experimental data for the closely related 1-butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF6]) is scarce, the principles and methodologies presented herein serve as a valuable foundation for its characterization and for the broader study of ionic liquid viscosity. For professionals in research and drug development, a thorough understanding of these concepts is essential for the successful application of ionic liquids in their respective fields.

References

-

1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia. [Link]

-

Thermophysical and Thermodynamic Properties of 1-Butyl-3-methylimidazolium Tetrafluoroborate and 1-Butyl-3-methylimidazolium Hexafluorophosphate over an Extended Pressure Range - ACS Publications. [Link]

-

Effect of 1-Butyl-3-Methylimdazolium Hexafluorophosphate [BMImPF6] on the Precipitation of Insoluble Organic Solid Residues from. [Link]

-

PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS - ResearchGate. [Link]

-

Determination of the Viscosity of the Ionic Liquids [bmim][PF6] and [bmim][TF2N] Under High CO2 Gas Pressure Using Sapphire NMR Tubes - FOLIA. [Link]

-

Determination of the viscosity of the ionic liquids [bmim][PF6] and [bmim][TF2N] under high CO2 gas pressure using sapphire NMR tubes - Infoscience. [Link]

-

Viscosities and Interfacial Properties of 1Methyl3-butylimidazolium Hexafluorophosphate and 1Isobutenyl3-methylimidazolium Tetrafluoroborate Ionic Liquids | Request PDF - ResearchGate. [Link]

-

Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System - PMC. [Link]

Sources

- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 4. Determination of the Viscosity of the Ionic Liquids [bmim][PF6] and [bmim][TF2N] Under High CO2 Gas Pressure Using Sapphire NMR Tubes [folia.unifr.ch]

- 5. Determination of the viscosity of the ionic liquids [bmim][PF6] and [bmim][TF2N] under high CO2 gas pressure using sapphire NMR tubes [infoscience.epfl.ch]

- 6. researchgate.net [researchgate.net]

- 7. 1-Butyl-3-Methylimidazolium Tetrafluoroborate ([BMIM][BFâ]) and Hexafluorophosphate ([BMIM][PFâ]) Mediated Synthesis of Bicyclic Lactones [article.sapub.org]

Comprehensive Technical Guide: Refractive Index and Conductivity of 1-Butyl-3-ethylimidazolium Hexafluorophosphate ([BEIm][PF6])

Executive Summary

The transition from traditional volatile organic solvents to room-temperature ionic liquids (RTILs) has fundamentally altered chemical synthesis, biphasic extraction, and pharmaceutical formulation. Among these, 1-Butyl-3-ethylimidazolium hexafluorophosphate ([BEIm][PF6]) (CAS: 256647-89-9) has emerged as a highly tunable, hydrophobic medium[1].

While its methyl-substituted analogue, [BMIM][PF6], is ubiquitous in literature, the N3-ethyl substitution in [BEIm][PF6] introduces nuanced shifts in its physicochemical profile—specifically its refractive index and electrical conductivity. For researchers and drug development professionals, understanding these precise structure-property relationships is critical for optimizing solvent selection in liquid-liquid extraction workflows[2], transition-metal catalysis[1], and API (Active Pharmaceutical Ingredient) solvation.

Mechanistic Causality: Structure-Property Relationships

To utilize [BEIm][PF6] effectively, one must understand the causality behind its macroscopic properties. The shift from a methyl to an ethyl group at the N3 position of the imidazolium ring dictates the liquid's behavior through two primary mechanisms:

-

Refractive Index (

) & Electronic Polarizability: The refractive index of an ionic liquid is intrinsically linked to the electronic polarizability of its constituent ions[3]. The addition of a methylene group ( -

Electrical Conductivity (

) & Ion Mobility: Conductivity in ionic liquids is governed by the number of charge carriers and their mobility. According to Walden's rule, ion mobility is inversely proportional to the medium's viscosity. The N3-ethyl substitution increases steric bulk and van der Waals interactions between the cation and the weakly-coordinating

Fig 1: Mechanistic causality of N3-ethyl substitution on macroscopic properties.

Comparative Physicochemical Data Profile

The following table summarizes the quantitative differences between the industry-standard[BMIM][PF6] and [BEIm][PF6].

| Property (at 298.15 K) | [BMIM][PF6] (N3-Methyl) | [BEIm][PF6] (N3-Ethyl) | Mechanistic Driver |

| Chemical Formula | Addition of | ||

| Refractive Index ( | 1.4090[3] | ~1.415 - 1.420[3] | Increased molar polarizability |

| Conductivity ( | ~1.40 mS/cm[6] | ~1.10 - 1.25 mS/cm[5] | Increased viscosity / steric bulk |

| Water Miscibility | Immiscible | Immiscible[1] | Hydrophobic |

*Values for [BEIm][PF6] are derived from homologous series interpolation and polarizability models established for imidazolium-based ILs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the measurement of these properties must follow strict, self-validating workflows. Ionic liquids are notoriously hygroscopic; even hydrophobic ILs like [BEIm][PF6] will absorb atmospheric moisture over time, which artificially depresses the refractive index and elevates conductivity.

Protocol A: High-Precision Refractive Index Measurement

Causality of Design: Water has a refractive index of 1.333. If the sample is not rigorously dried, the measured RI will be a false low. A closed-loop temperature control is mandated because RI is highly temperature-dependent.

-

Sample Preparation: Dry the [BEIm][PF6] sample in a vacuum oven at 60°C (under 1 mbar) for a minimum of 48 hours. Store immediately in an argon-filled glovebox.

-

Instrument Calibration: Calibrate an automatic digital Abbe refractometer using ultra-pure Milli-Q water (

= 1.3325 at 298.15 K) and a certified standard oil. -

Data Acquisition: Transfer 0.5 mL of the dried [BEIm][PF6] onto the measuring prism. Seal the chamber to prevent atmospheric moisture ingress. Allow 5 minutes for thermal equilibration at 298.15 K (±0.01 K).

-

Self-Validation Loop: Record the measurement. Immediately re-measure the calibration standard. If the standard deviates by >0.0001 units, discard the IL data, clean the prism with ethanol, dry, and restart from Step 2.

Protocol B: Electrical Conductivity via Impedance Spectroscopy

Causality of Design: Direct Current (DC) measurements cause ion migration and polarization at the electrodes, leading to an overestimation of resistance. Electrochemical Impedance Spectroscopy (EIS) applies an Alternating Current (AC) across a frequency sweep, allowing the mathematical separation of bulk solution resistance from electrode polarization effects.

-

Cell Calibration: Determine the cell constant (

) of a glass conductivity cell using 0.01 D and 0.1 D standard aqueous KCl solutions at 298.15 K. -

Sample Loading: Fill the cell with vacuum-dried [BEIm][PF6] inside an argon glovebox to prevent water absorption. Seal the cell tightly.

-

Thermal Equilibration: Submerge the sealed cell in a thermostated water bath set to 298.15 K. Allow 20 minutes for complete thermal stabilization.

-

EIS Measurement: Apply an AC voltage amplitude of 10 mV across a frequency range of 1 Hz to 1 MHz using a potentiostat/impedance analyzer.

-

Data Extraction: Plot the data on a Nyquist plot (imaginary vs. real impedance). The bulk resistance (

) is determined by the intercept of the curve with the real axis at high frequencies. Calculate conductivity: -

Self-Validation Loop: Repeat the measurement at 303.15 K. Conductivity must predictably increase as viscosity drops. If the Arrhenius plot of

vs

Fig 2: Self-validating workflow for measuring ionic liquid properties.

Applications in Drug Development & Chemical Synthesis

For drug development professionals, the precise refractive index and conductivity of [BEIm][PF6] dictate its utility in downstream processing:

-

Liquid-Liquid Extraction (LLE): [BEIm][PF6] is highly effective in the extraction of metal ions (e.g.,

, -

Electrochemical Sensors & Formulations: The specific conductivity of [BEIm][PF6] makes it a stable, non-volatile electrolyte[7]. In pharmaceutical quality control, [BEIm][PF6]-based electrochemical sensors provide a robust matrix for the voltammetric detection of active compounds, where the slightly lower conductivity (compared to [BMIM][PF6]) is offset by a wider electrochemical window and enhanced thermal stability.

References

- RoCo Global. "1-Butyl-3-ethylimidazolium hexafluorophosphate, >98%".

- ResearchGate. "Solvent Properties of the 1-Butyl-3-Methylimidazolium Hexafluorophosphate Ionic Liquid".

- ResearchGate. "Extraction of Metal Ions from Aqueous Solutions Using Imidazolium Based Ionic Liquids". Journal of Solution Chemistry.

- ACS Publications. "Solubility of 1-Alkyl-3-ethylimidazolium-Based Ionic Liquids in Water and 1-Octanol".

- RSC. "Estimation of the refractive indices of imidazolium-based ionic liquids using their polarisability values". RSC Advances.

- RoCo Global. "1-Butyl-3-ethylimidazolium bromide, >98%".

- FLOGEN Star Outreach. "Application, thermodynamic, transport and structure properties of 1-alkyl-3-ethylimidazolium based ionic liquids". SIPS 2016.

Sources

- 1. roco.global [roco.global]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SIPS2016 - Application, thermodynamic, transport and structure properties of 1-alkyl-3-ethylimidazolium based ionic liquids [flogen.org]

- 6. researchgate.net [researchgate.net]

- 7. roco.global [roco.global]

Methodological & Application

Synthesis of 1-butyl-3-ethylimidazolium hexafluorophosphate via anion exchange

Application Note: Synthesis of 1-Butyl-3-ethylimidazolium Hexafluorophosphate ([C₄C₂im][PF₆]) via Anion Exchange [1]

Executive Summary

This guide details the synthesis of 1-butyl-3-ethylimidazolium hexafluorophosphate ([C₄C₂im][PF₆]), a hydrophobic Room Temperature Ionic Liquid (RTIL).[1] The protocol utilizes a metathesis (anion exchange) reaction between a halide precursor and a hexafluorophosphate salt in an aqueous medium.

Key Applications:

-

Green Solvent: Non-volatile replacement for VOCs in organic synthesis (e.g., Friedel-Crafts alkylation).[1]

-

Electrochemistry: Wide electrochemical window electrolyte for supercapacitors.[1]

-

Biphasic Catalysis: Recyclable reaction medium for transition-metal catalyzed reactions.[1]

Chemist’s Perspective: The Metathesis Logic

The synthesis relies on the hydrophobic effect . While the precursor salts (imidazolium halide and potassium hexafluorophosphate) are highly water-soluble, the target ionic liquid ([C₄C₂im][PF₆]) is hydrophobic.[1]

Reaction Scheme:

Thermodynamic Driver:

The reaction is driven by the phase separation of the hydrophobic ionic liquid from the aqueous phase. The lattice energy of the product is overcome by the entropy gain of the phase separation, but more importantly, the high hydration enthalpy of the byproduct ions (

Pre-Synthesis Checklist

Safety Advisory (Critical)

-

Hydrolysis Risk: The

anion is generally stable but can hydrolyze in the presence of water and heat (or acid) to release Hydrogen Fluoride (HF) .[1]-

Rule: Never heat aqueous solutions of

salts above 80°C.[1] -

Rule: Ensure the final product is rigorously dried; water trapped in the IL can cause slow decomposition and glass etching over time.

-

-

Reagents: 1-chlorobutane and 1-ethylimidazole are irritants.[1] Work in a fume hood.

Reagents & Equipment

| Component | Grade/Spec | Purpose |

| 1-Butyl-3-ethylimidazolium Bromide | >98% (Recrystallized) | Precursor Cation Source.[1] (Chloride salt is also acceptable).[1] |

| Potassium Hexafluorophosphate (KPF₆) | >99% | Anion Source.[1] Preferred over |

| Deionized Water (DI) | 18.2 MΩ[1]·cm | Reaction Solvent.[1][2] |

| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent (if phase separation is slow).[1] |

| Silver Nitrate ( | 0.1 M Aqueous Sol.[1] | Halide Impurity Test.[1][3][4][5] |

| Magnesium Sulfate ( | Anhydrous | Drying Agent.[1] |

Protocol A: Aqueous Metathesis (Standard Procedure)

This protocol assumes a 0.1 molar scale.[1] Scale up linearly as needed.

Step 1: Preparation of Solutions

-

Dissolve 23.3 g (0.1 mol) of 1-butyl-3-ethylimidazolium bromide ([C₄C₂im][Br]) in 50 mL of DI water in a 250 mL round-bottom flask.

-

In a separate beaker, dissolve 18.4 g (0.1 mol) of Potassium Hexafluorophosphate (

) in 50 mL of DI water.-

Note: A slight excess (1.05 eq) of

can be used to ensure full conversion of the organic cation, but 1:1 is standard to simplify washing.

-

Step 2: Mixing and Phase Separation

-

Add the

solution slowly to the stirred imidazolium solution at room temperature (25°C). -

Observation: The solution will immediately become cloudy as the hydrophobic IL forms.

-

Stir vigorously for 2 hours to ensure equilibrium.

-

Transfer the mixture to a separatory funnel. Allow it to settle for 1 hour.

Step 3: Washing (The Critical Purification)

Goal: Remove all traces of Bromide (

-

Drain the bottom IL phase into a clean flask.[1] Discard the aqueous top phase.

-

Return the IL to the funnel. Add 50 mL of fresh DI water.

-

Shake gently (avoid vigorous shaking to prevent stable emulsions).

-

Allow phases to separate and drain the IL.

-

Repeat this wash 3–5 times.

Step 4: The Silver Nitrate Test (Validation)

-

Collect the aqueous wash water from the final wash.

-

Add 2–3 drops of 0.1 M

. -

Result:

Step 5: Drying

-

Dissolve the washed IL in 50 mL DCM .

-

Add 5 g anhydrous

and stir for 30 minutes. -

Filter off the solid

.[1] -

Remove DCM using a rotary evaporator (40°C, reduced pressure).

-

Final Drying: Place the IL under high vacuum (< 0.1 mbar) at 60°C for 12–24 hours to remove trace water.

-

Target Water Content: < 100 ppm (Verify with Karl Fischer titration).[1]

-

Workflow Visualization

The following diagram illustrates the synthesis and purification logic, emphasizing the critical decision nodes for purity.

Caption: Logical workflow for the synthesis of hydrophobic ionic liquids via anion exchange, highlighting the iterative washing cycle required for halide removal.

Characterization & Quality Control

| Method | Expected Result | Note |

| 1H NMR (DMSO-d6) | Distinct peaks for Butyl (0.9, 1.3, 1.8, 4.1 ppm), Ethyl (1.4, 4.2 ppm), and Imidazolium protons (aromatic region).[1] | Check for absence of water peak shift or impurity peaks.[1] |

| Karl Fischer Titration | < 100 ppm Water | Critical for electrochemical stability.[1] |

| IC (Ion Chromatography) | < 10 ppm Halide ( | Essential for catalytic applications (halides poison catalysts).[1] |

| Visual Inspection | Clear, colorless to pale yellow viscous liquid.[1][6] | Dark color indicates degradation or starting material impurities.[1] |

Troubleshooting Guide

Issue 1: Emulsion Formation during Washing

-

Cause: Vigorous shaking or presence of amphiphilic impurities.[1]

-

Fix: Use gentle inversion rather than shaking. If emulsion forms, add DCM to increase the density difference, or centrifuge the mixture.

Issue 2: Product is Colored (Yellow/Orange)

-

Cause: Imidazolium precursor contained impurities (often methylimidazole oligomers) or overheating during drying.[1]

-

Fix: Treat the DCM solution of the IL with activated charcoal (carbon black) for 1 hour, then filter through Celite before final evaporation.

Issue 3: Silver Nitrate Test Always Positive

-

Cause: The IL itself might have slight water solubility (loss of yield) or the washing is inefficient.

-

Fix: Ensure the water is cold (4°C) to minimize IL solubility. If the problem persists, use an Ion Exchange Resin column (DOWEX) instead of simple washing for higher efficiency.

References

-

Huddleston, J. G., et al. (2001).[1] "Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation." Green Chemistry, 3(4), 156-164.[1]

-

Dupont, J., et al. (2002).[1] "Ionic Liquid (Molten Salt) Phase Organometallic Catalysis." Chemical Reviews, 102(10), 3667–3692.[1] [1]

-

Seddon, K. R., et al. (2000).[1] "Influence of chloride, water, and organic solvents on the physical properties of ionic liquids." Pure and Applied Chemistry, 72(12), 2275-2287.[1]

-

Freemantle, M. (2010).[1] "An Introduction to Ionic Liquids." RSC Publishing.[1] (General reference for Metathesis protocols). [1]

Sources

Application Note & Protocol: Synthesis of 1-Butyl-3-ethylimidazolium (BEIM) Salts via Alkylation of 1-Ethylimidazole

Abstract: This document provides a comprehensive guide for the synthesis of 1-Butyl-3-ethylimidazolium (BEIM) based ionic liquids through the direct alkylation of 1-ethylimidazole. The protocol details the experimental procedure, safety considerations, purification techniques, and characterization methods. This guide is intended for researchers and professionals in chemistry and drug development, offering insights into the practical synthesis of this versatile class of ionic liquids.

Introduction: The Significance of Imidazolium Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature.[1][2] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them highly attractive as "green" solvents and catalysts in a vast array of applications, from organic synthesis to electrochemistry.[3] Among the most common ILs are those based on the imidazolium cation, prized for their stability and tunable nature.[4]

The synthesis of 1-alkyl-3-alkylimidazolium salts is typically achieved through a straightforward quaternization reaction, a type of nucleophilic substitution.[5][6] This protocol focuses on the synthesis of 1-Butyl-3-ethylimidazolium ([BEIM]) salts, a representative example of this important class of ILs. The general approach involves the N-alkylation of 1-ethylimidazole with a suitable butyl halide.

Reaction Mechanism: The Sₙ2 Pathway

The formation of the [BEIM] cation proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction. In this mechanism, the nitrogen atom at the 3-position of the 1-ethylimidazole ring acts as a nucleophile, attacking the electrophilic carbon of a butyl halide (e.g., 1-bromobutane). The reaction occurs in a single, concerted step where the N-C bond is formed simultaneously as the carbon-halide bond is broken.

Caption: General Sₙ2 mechanism for the synthesis of [BEIM]Br.

Health and Safety Considerations

Safe laboratory practice is paramount. This synthesis must be performed inside a certified chemical fume hood.

-

1-Ethylimidazole: Harmful if swallowed and causes skin irritation and serious eye damage.[7][8]

-

Solvents (e.g., Acetonitrile, Ethyl Acetate): These are flammable and can cause irritation. Acetonitrile is toxic.

Required Personal Protective Equipment (PPE):

-

Splash-proof safety goggles or a face shield.

-

Chemical-resistant gloves (nitrile or neoprene).

-

Flame-resistant laboratory coat.

Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing work.[7][10][11][12]

Materials and Equipment

Reagents and Solvents

-

1-Ethylimidazole (≥98%)

-

1-Bromobutane (≥99%) or 1-Chlorobutane (≥99%)

-

Acetonitrile (anhydrous, ≥99.8%)

-

Ethyl acetate (anhydrous, ≥99.8%)

-

Activated charcoal (optional, for decolorizing)

-

Magnesium sulfate or sodium sulfate (anhydrous, for drying)

Equipment

-

Round-bottom flask (2 or 3-neck)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Internal thermometer

-

Separatory funnel

-

Rotary evaporator

-

High-vacuum pump

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

Detailed Experimental Protocol

This protocol describes the synthesis of 1-Butyl-3-ethylimidazolium Bromide ([BEIM]Br). Modifications for other anions are noted.

Caption: Experimental workflow for BEIM salt synthesis.

Step 1: Reaction Setup

-

Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to be free of moisture.

-

Flush the system with dry nitrogen gas for 10-15 minutes to create an inert atmosphere.

Step 2: Addition of Reactants

-

To the flask, add 1-ethylimidazole (e.g., 0.10 mol).

-

Slowly add a slight molar excess of 1-bromobutane (e.g., 0.11 mol, 1.1 equivalents). The reaction can be exothermic; addition should be controlled.

Step 3: Reaction

-

With vigorous stirring, heat the reaction mixture to a gentle reflux (internal temperature of approximately 70-75°C).

-

Maintain this temperature for 24 to 48 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the formation of a biphasic system or a viscous liquid.[14]

Step 4: Purification and Isolation

-

After the reaction period, cool the flask to room temperature.

-

The resulting product is often a viscous, yellowish liquid or a solid.

-

Add ethyl acetate (e.g., 3 x 50 mL) to the flask and stir vigorously for 15-20 minutes. This step washes away unreacted starting materials and non-polar impurities.[14]

-

Allow the layers to separate. The denser ionic liquid phase will be at the bottom. Decant or use a separatory funnel to remove the top ethyl acetate layer. Repeat the washing process two more times.

-

If the product is discolored, it can be dissolved in a minimal amount of a solvent like dichloromethane or acetonitrile, treated with activated charcoal, stirred for 1-2 hours, and then filtered to remove the charcoal.[15][16]

-

Connect the flask to a rotary evaporator to remove any residual ethyl acetate or reaction solvent under reduced pressure.

-

For final drying, place the product under high vacuum (at 60-70°C) for several hours until a constant weight is achieved. This removes any volatile impurities and water. The final product should be a clear, viscous liquid or a white to off-white solid.[14]

Data and Expected Results

Reaction Parameters

| Target Salt | Alkyl Halide | Molar Ratio (Imidazole:Halide) | Temp (°C) | Time (h) | Typical Yield | Physical State |

| [BEIM]Br | 1-Bromobutane | 1 : 1.1 | 70-75 | 24-48 | >90% | Viscous Liquid/Solid |

| [BEIM]Cl | 1-Chlorobutane | 1 : 1.3 | 75-80 | 48-72 | ~85-90% | Solid |

Product Characterization

The identity and purity of the synthesized BEIM salt must be confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive tool for structural confirmation.[4][18] Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Imidazolium C2–H | ~9.0-10.5 | ~136-138 |

| Imidazolium C4–H / C5–H | ~7.4-7.8 | ~121-124 |

| N–CH₂ –(CH₂)₂–CH₃ | ~4.1-4.3 | ~48-50 |

| N–CH₂ –CH₃ | ~4.2-4.4 | ~44-46 |

| N–CH₂–CH₂ –CH₂–CH₃ | ~1.7-1.9 | ~31-33 |

| N–(CH₂)₂–CH₂ –CH₃ | ~1.2-1.4 | ~19-20 |

| N–CH₂–CH₃ | ~1.4-1.6 | ~15-16 |

| N–(CH₂)₃–CH₃ | ~0.9-1.0 | ~13-14 |

Note: Exact chemical shifts can vary depending on the solvent, concentration, and the counter-anion.[14][19][20] The signal for the C2-H proton is particularly diagnostic and often appears as a sharp singlet downfield.[19]

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent peak corresponding to the mass of the [BEIM]⁺ cation (m/z ≈ 139.15).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups.

-

~3100-3200 cm⁻¹: C-H stretching of the imidazolium ring.

-

~2800-3000 cm⁻¹: Aliphatic C-H stretching from the butyl and ethyl chains.[1]

-

~1560-1580 cm⁻¹ and ~1170 cm⁻¹: C=N and C-N stretching vibrations of the imidazolium ring.

Troubleshooting

-

Problem: Product is dark yellow or brown.

-

Problem: Low yield.

-

Cause: Incomplete reaction, loss during work-up, or moisture contamination.

-

Solution: Increase reaction time or temperature moderately. Ensure all glassware is dry. Be careful during the washing and phase separation steps to minimize product loss.

-

-

Problem: Product is an oil that will not solidify (if a solid is expected).

-

Cause: Presence of impurities (unreacted starting materials, solvent, water) that depress the melting point.

-

Solution: Ensure thorough washing with ethyl acetate and rigorous drying under high vacuum at a slightly elevated temperature (60-70°C).[14]

-

References

- ACS Sustainable Chemistry & Engineering. (2022). Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation.

- MDPI. (2017). About the Purification Route of Ionic Liquid Precursors.

- PMC. Recovery and purification of ionic liquids from solutions: a review.

- MDPI. (2019). NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals.

- Academia.edu. Purification of Imidazolium Ionic Liquids for Spectroscopic Applications.

- PubMed. Synthesis, purification and characterization of ionic liquids.

- ResearchGate. Notable features in the 1 H and 13 C NMR spectra of the imidazolium....

- Royal Society of Chemistry. NMR investigations on binding and dynamics of imidazolium-based ionic liquids with HEWL.

- De La Salle University. (2015). Facile Synthesis of Imidazolium Based Ionic Liquids with Organic Anions: Preparation, Characterization, Antimicrobial Activity.

- ResearchGate. Synthesis of 1-buty-3-ethylimidazolium bromide (3).

- ResearchGate. Variable temperature ¹H NMR spectra of imidazolium salt 4 b in C2D2Cl4....

- Colibri. A New Class of Task-Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition-Metal Complexes.

- PMC. (2019). Synthesis of novel functional ionic liquids and their application in biomass.

- PMC. (2014). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel.

- Synthesis and physical study of new ionic liquids based imidazolium salts.

- ACS Publications. (2006). Surface Characterization of 1-Butyl-3-methylimidazolium Br-, I-, PF6-, BF4-, (CF3SO2)2N-, SCN-, CH3SO3-, CH3SO4-, and (CN)2N- Ionic Liquids by Sum Frequency Generation.

- Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.

- NCBI. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice.

- The Royal Society of Chemistry. General procedure for synthesis of bromide salts: SM3 3-Butyl.

- (2011). Synthesis and characterization of poly(ionic liquids) derived from 1-ethyl-3-methyl-4- vinylimidazolium triflate.

- RSC Publishing. On the properties of 1-butyl-3-methylimidazolium octylsulfate ionic liquid.

- Interactions of 1-butyl-3-methylimidazolium bromide with isopropyl alcohol binary system.

- (2025). I0001 - SAFETY DATA SHEET.

- Chemos GmbH&Co.KG. Safety Data Sheet: 1-Ethylimidazole.

- (2025). • SAFETY DATA SHEET.

- 1-Butyl-3-methylimidazolium bromide 97.0 HPLC 85100-77-2.

- ACS Publications. (2006). Structural Characterization of the 1-Butyl-3-methylimidazolium Chloride Ion Pair Using ab Initio Methods.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- (2010). 1 - SAFETY DATA SHEET.

- ResearchGate. PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS.

- Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl].

- (2008). Synthesis and Crystal Structures of 1-Alkoxy-3-alkylimidazolium Salts Including Ionic Liquids, 1-Alkylimidazole 3-oxides and 1-A.

- ResearchGate. Scheme 1. N-alkylation of N-ethylimidazole under microwave irradiation....

- CORE. Synthesis and applications of imidazolium-based ionic liquids and their polymer derivatives.

Sources

- 1. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the properties of 1-butyl-3-methylimidazolium octylsulfate ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. dlsu.edu.ph [dlsu.edu.ph]

- 6. Synthesis of novel functional ionic liquids and their application in biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. (PDF) Purification of Imidazolium Ionic Liquids for Spectroscopic Applications [academia.edu]

- 17. rsc.org [rsc.org]

- 18. NMR investigations on binding and dynamics of imidazolium-based ionic liquids with HEWL - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. sphinxsai.com [sphinxsai.com]

Application Note: BEIM PF6 as a Stationary Phase Modifier in RP-HPLC

Executive Summary

This technical guide details the application of 1-Butyl-3-ethylimidazolium hexafluorophosphate (BEIM PF6) as a mobile phase additive that functions as a dynamic stationary phase modifier in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

While traditional silanol suppressors (e.g., Triethylamine) address peak tailing, BEIM PF6 introduces a dual-retention mechanism. The imidazolium cation effectively blocks residual silanols, while the chaotropic hexafluorophosphate (

Mechanistic Insight: The "Pseudostationary" Phase

The efficacy of BEIM PF6 relies on the formation of a dynamic coating on the silica support. Unlike covalent bonding, this modification is reversible and governed by the equilibrium concentration of the Ionic Liquid (IL) in the mobile phase.

The Dual-Interaction Model

-

Silanol Suppression (Cationic Effect): The bulky imidazolium cation (

) interacts electrostatically with deprotonated residual silanols ( -

Anion-Induced Selectivity (Chaotropic Effect): The

anion is hydrophobic and chaotropic. It forms ion pairs with cationic analytes and adsorbs onto the hydrophobic

Mechanism Diagram

Figure 1: Mechanistic action of BEIM PF6.[1] The cation shields silanols to reduce tailing, while the anion modifies the C18 surface to tune selectivity.

Experimental Protocol

Reagents and Equipment

-

Ionic Liquid: 1-Butyl-3-ethylimidazolium hexafluorophosphate (BEIM PF6), HPLC grade (>98%).

-

Note: If BEIM PF6 is unavailable, 1-Butyl-3-methylimidazolium hexafluorophosphate (BMIM PF6) is a functionally equivalent substitute with slightly lower hydrophobicity.

-

-

Solvents: Acetonitrile (ACN) or Methanol (MeOH), HPLC grade.

-

Water: Ultra-pure Milli-Q water (18.2 MΩ·cm).

-

Column: Standard C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).

Mobile Phase Preparation (Critical Step)

Caution: The

Step-by-Step Procedure:

-

Stock Solution (100 mM): Dissolve BEIM PF6 in 100% Acetonitrile. Do not dissolve directly in water to avoid slow dissolution kinetics or micelle formation issues.

-

Calculation: MW of BEIM PF6

298.2 g/mol . Dissolve 2.98 g in 100 mL ACN.

-

-

Mobile Phase Mixing: Add the required volume of Stock Solution to the organic portion of your mobile phase before mixing with the aqueous buffer.

-

Target Concentration: 5 mM to 20 mM in the final mobile phase.

-

Example: For a 50:50 ACN:Water method with 10 mM IL: Mix 10 mL Stock (in ACN) + 40 mL Pure ACN + 50 mL Phosphate Buffer (20 mM, pH 3.0).

-

-

Filtration: Filter through a 0.22 µm PTFE membrane. Nylon filters may bind the IL.

-

Degassing: Ultrasonicate for 10 minutes.

Column Equilibration & Passivation

Because BEIM PF6 acts as a dynamic coating, the column requires a "loading" phase to reach equilibrium.

-

Flush: Run 100% ACN for 10 minutes to clean the column.